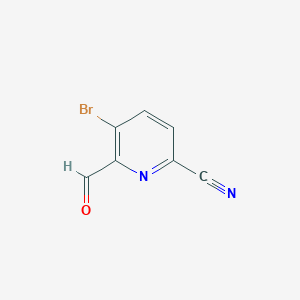

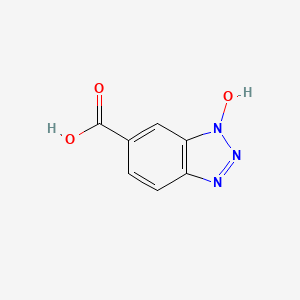

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a pyridine ring, another type of aromatic organic compound, via a methylene bridge. The compound also contains a phenyl group and a methanesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazole and pyridine rings are both aromatic and planar, meaning they lie in the same plane. The presence of the methyl groups may introduce some steric hindrance, potentially affecting the overall shape and properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings, as well as the methanesulfonamide group, could potentially participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyrazole and pyridine rings could potentially make the compound aromatic and planar .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

- The synthesis and evaluation of certain heterocycles based on this compound have shown promising antimicrobial and antibacterial activities. These include the development of novel heterocyclic compounds containing a sulfonamido moiety, which have been tested for their effectiveness against various bacterial strains. The potential for these compounds to serve as antibacterial agents highlights the importance of structural modifications to enhance therapeutic efficacy (Azab et al., 2013).

Antioxidant Activity

- Research into the antioxidant properties of related compounds has identified certain derivatives that display significant radical scavenging activities. This suggests the compound's potential utility in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases (Lavanya et al., 2014).

Catalytic and Synthetic Applications

- The compound and its derivatives have been used in catalysis, particularly in facilitating the synthesis of other heterocyclic structures. For example, the application of certain derivatives in tandem Knoevenagel–Michael reactions underlines the compound's versatility as a catalyst in organic synthesis, enabling the efficient production of complex molecules (Moosavi‐Zare et al., 2013).

Photophysical Applications

- The structural features of this compound have been exploited in the design of light-emitting materials, indicating its potential use in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The modulation of photophysical properties through molecular engineering can lead to materials with tailored emission characteristics, useful in various technological applications (Li et al., 2016).

Antitumor Activities

- The compound's derivatives have been explored for their antitumor properties, with certain modifications showing efficacy against breast cancer cells. This highlights the compound's potential role in the development of new therapeutic agents for the treatment of cancer (Titi et al., 2020).

properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21-16(10-17(20-21)15-8-5-9-18-11-15)12-19-24(22,23)13-14-6-3-2-4-7-14/h2-11,19H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFVXJQRLMKNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)

![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)

![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)